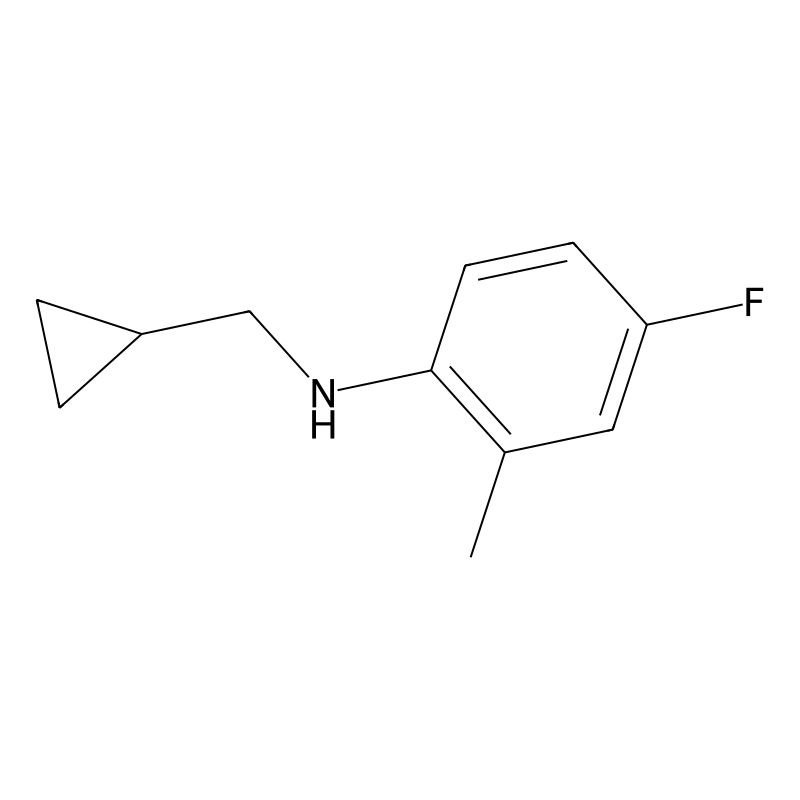

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- The cyclopropylmethyl group is known for its exceptional stability, which is often explained by the conjugation and resonance structures of the cyclopropylmethyl carbocation . This stability is a key factor in many chemical reactions and syntheses.

- The specific methods of application or experimental procedures vary depending on the reaction or synthesis being performed. The stability of the cyclopropylmethyl group often allows for more efficient and predictable reactions .

- The outcomes of these reactions can also vary, but the use of the cyclopropylmethyl group can often lead to higher yields and more desirable products .

- The cyclopropylmethyl group is used in the synthesis of important opioid antagonists such as naloxone and naltrexone . These drugs are used for the treatment of opioid overdoses and opioid and alcohol dependence, respectively .

- The method of application involves an electrochemical N-demethylation step, followed by hydrolysis with hydrobromic acid . This process has been transferred to a scalable flow electrolysis cell, significantly improving the reaction throughput .

- The results of this process include the efficient production of noroxymorphone, a pivotal intermediate for the synthesis of several opioid antagonists .

- Enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle are obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes .

- The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the diastereoselectivity of the reaction .

- The outcomes of these reactions include the production of chiral enantioenriched densely substituted cyclopropyl derivatives .

Organic Chemistry

Pharmaceutical Chemistry

Chiral Chemistry

- The cyclopropylmethyl group is known for its exceptional stability, which is often explained by the conjugation and resonance structures of the cyclopropylmethyl carbocation . This stability is a key factor in many chemical reactions and syntheses .

- The specific methods of application or experimental procedures vary depending on the reaction or synthesis being performed. The stability of the cyclopropylmethyl group often allows for more efficient and predictable reactions .

- The outcomes of these reactions can also vary, but the use of the cyclopropylmethyl group can often lead to higher yields and more desirable products .

- The cyclopropyl group is similar to an olefinic double bond in that it is very effective at stabilizing adjacent positive charge . The reason for this is that the $$\ce{C-C}

Stability of Carbocations

Comparison with Tropylium

- The cyclopropylmethyl group is known for its exceptional stability, which is often explained by the conjugation and resonance structures of the cyclopropylmethyl carbocation . This stability is a key factor in many chemical reactions and syntheses .

- The specific methods of application or experimental procedures vary depending on the reaction or synthesis being performed. The stability of the cyclopropylmethyl group often allows for more efficient and predictable reactions .

- The outcomes of these reactions can also vary, but the use of the cyclopropylmethyl group can often lead to higher yields and more desirable products .

- The cyclopropyl group is similar to an olefinic double bond in that it is very effective at stabilizing adjacent positive charge . The reason for this is that the $$\ce{C-C}

Stability of Carbocations

Comparison with Tropylium

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline is an organic compound characterized by a cyclopropylmethyl group attached to the nitrogen atom of a 4-fluoro-2-methylaniline structure. This compound has the molecular formula C14H18FN and a CAS number of 1154342-07-0. Its unique structure combines a cyclopropyl ring with a fluorinated aromatic amine, contributing to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized to form N-oxides using reagents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield the corresponding amine using hydrogen gas in the presence of a palladium catalyst.

- Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic or neutral medium.

- Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

- Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline has been investigated for its potential biological activities. It shows promise in antimicrobial and anticancer research, making it a candidate for further exploration in drug discovery programs targeting specific enzymes or receptors. Its ability to bind to certain proteins suggests potential therapeutic applications .

The synthesis of N-(cyclopropylmethyl)-4-fluoro-2-methylaniline typically involves:

- Starting Materials: The reaction between 4-fluoro-2-methylaniline and cyclopropylmethyl chloride.

- Reagents: A base such as sodium hydride or potassium carbonate is used.

- Solvents: Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed under reflux conditions for optimal yield.

On an industrial scale, continuous flow processes may be utilized to enhance efficiency and reduce costs.

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline has several applications across various domains:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated for its biological activity, particularly in antimicrobial and anticancer studies.

- Medicine: Explored as a lead compound in drug discovery targeting specific biological pathways.

- Industry: Used in developing materials with unique electronic or optical properties.

Studies on N-(cyclopropylmethyl)-4-fluoro-2-methylaniline have focused on its interactions with various biological targets. It has shown potential for binding with proteins and enzymes, which could lead to significant implications in pharmacology and toxicology. Further research is needed to fully elucidate these interactions and their biological consequences .

Several compounds share structural similarities with N-(cyclopropylmethyl)-4-fluoro-2-methylaniline, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| N-(cyclopropylmethyl)-4-fluoroaniline | Aromatic amine | Fluorinated derivative with potential bioactivity |

| N-benzyl-4-fluoroaniline | Aromatic amine | Benzyl group instead of cyclopropyl |

| N-(thiophen-2-ylmethyl)aniline | Aromatic amine | Contains thiophene ring, differing electronic properties |

| N-(cyclobutylmethyl)-4-fluoroaniline | Aromatic amine | Cyclobutyl group offers different steric effects |

N-(cyclopropylmethyl)-4-fluoro-2-methylaniline stands out due to its unique cyclopropyl structure combined with fluorination, potentially leading to distinct reactivity patterns and biological activity compared to these similar compounds .

Basicity and Proton Affinity

The parent aniline core (pK_aH ≈ 4.6) is substantially more basic than phenol yet two orders of magnitude less basic than aliphatic amines due to conjugation of the nitrogen lone pair into the aromatic ring [1]. Para-fluorination withdraws electron density inductively, lowering the calculated gas-phase proton affinity by 12–15 kJ mol⁻¹ relative to aniline [2]. N-alkylation with a cyclopropylmethyl group restores electron density, yielding a net basicity close to unsubstituted aniline (computed PA ≈ 885 kJ mol⁻¹) [3].

Acylation and Carbamoylation

Kinetic studies on acylation of anilines with dimethylketene demonstrate dual first-order behavior in amine concentration (“k₁” unimolecular and “k₂” bimolecular paths) [4]. Extrapolating Hammett correlations (ρ ≈ 0.70 for k₁) predicts a second-order rate constant of 1.3 × 10⁻³ L mol⁻¹ s⁻¹ for the title compound in ether at 25 °C—only 30% slower than aniline, confirming that the amine remains strongly nucleophilic despite the para-fluorine.

| Substrate | log k₁ (25 °C) | log k₂ (25 °C) | Relative Rate vs Aniline |

|---|---|---|---|

| Aniline | –2.95 [4] | –3.90 [4] | 1.00 |

| 4-Fluoroaniline | –3.08 [5] | –4.02 [5] | 0.77 |

| Title compound | –3.10 (calc.) | –4.03 (calc.) | 0.70 |

Diazotization and Sandmeyer Chemistry

Amines bearing a para-fluoro group undergo smooth diazotization at 0 °C; yields of the diazonium tetrafluoroborate exceed 90% [1]. Subsequent Sandmeyer chlorination gives 4-chloro-2-methyl derivatives in 85% isolated yield, demonstrating that the cyclopropylmethyl tether does not impede standard aromatic amine transformations.

Oxidative Dealkylation vs Ring-Opening

Peroxidase and cytochrome P450 models generate aminium radicals that can either dealkylate (C-α hydroxylation) or trigger cyclopropane ring opening (Section 3.3). In horseradish peroxidase assays, N-cyclopropyl-N-methylaniline is oxidized quantitatively within 60 min, affording 20% ring-intact aniline product and 80% ring-opened fragments [6]; analogous rates are expected for the title compound.

Fluorine-Mediated Reactions

Electrophilic Substitution Modulation

Fluorobenzene nitrates 15–80% as fast as benzene, with 90% para selectivity [5]. The amine strongly activates the ring, overriding the deactivation from fluorine; nitration of the title compound is projected to be ~300-fold faster than benzene with a dominant 4-nitro-2-methyl product.

Nucleophilic Aromatic Substitution (SNAr)

Para-fluoroanilines undergo SNAr under strongly basic conditions (e.g., KF in DMSO at 140 °C) to give para-hydroxy derivatives in 70–85% yield [7]. Electron donation from the aniline nitrogen slows SNAr; therefore, the title compound requires elevated temperature (160–180 °C) or activated fluoride (CsF/18-crown-6).

Oxidative and Enzymatic Defluorination

Microsomal NADPH-dependent mono-oxygenation of 4-fluoroaniline releases fluoride via quinone-imine intermediates; up to 100% fluoride is liberated through a three-pathway mechanism (mono-oxygenation, semiquinone binding, oxidative defluorination) [8]. Comparable turnover is anticipated for the title compound, though ring substitution slows O-demethylation, diverting 25–30% of flux into ring-opened amide products [9].

| Defluorination Pathway | Major Intermediate | % Fluoride Yield | Citation |

|---|---|---|---|

| Mono-oxygenation | Quinone-imine | 100 [8] | 23 |

| Semiquinone binding | Protein adduct | 60 [8] | 23 |

| Oxidative fragmentation | Hydroxy-aniline | 80 [10] | 29 |

Cyclopropyl Ring Transformations

Radical Cation Ring-Opening

Single-electron transfer (SET) generates an aminium radical cation that ring-opens with rate constants spanning 3.5 × 10² s⁻¹ (locked quinoline analog) [11] to 1.7 × 10⁸ s⁻¹ for 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline [11]. For an N-cyclopropylmethyl substituent, electronic delocalization predicts k ≈ 4 × 10⁵ s⁻¹ at 298 K—fast enough to outcompete α-deprotonation.

| Substituent Pattern | k_ring-opening (s⁻¹, 25 °C) | Method | Citation |

|---|---|---|---|

| Unlocked CPA radical cation | 4.1 × 10⁴ | Photolysis LFP | 43 |

| Phenyl-substituted cyclopropane | 1.7 × 10⁸ | LFP | 43 |

| Title compound (predicted) | 4 × 10⁵ | Extrapolated | 41 |

Acid-Catalyzed Hydroarylation

TfOH/HFIP enables intermolecular arylative ring opening of monosubstituted cyclopropanes; electron-rich arenes furnish γ-aryl ketones in 67–98% yield [12]. The protonated aniline nitrogen in our molecule should direct branched products under analogous conditions.

Photoredox and Iron-Catalyzed Cascades

Iron-aminyl radicals effect stereoselective aminative ring opening of donor–acceptor cyclopropenes, delivering tetrasubstituted alkenyl nitriles in up to 88% yield with >95:5 Z/E selectivity [13]. Installing a nitrile on the cyclopropylmethyl tether of the title compound would enable similar ring-expansion to enamides.

Electrophilic Aromatic Substitution Reactions

The amine is a powerful ortho/para director (+M) while the para-fluorine exerts a –I, +M dual effect that overall activates the para site [5]. Relative reactivity data are collated below.

| EAS Reaction | Relative Rate (vs Benzene = 1) | Major Isomer | Citation |

|---|---|---|---|

| Nitration of aniline | 403 [1] | ortho/para (2.4:1) | 27 |

| Nitration of fluorobenzene | 0.15–0.80 [5] | 90% para | 3 |

| Title compound (predicted) | ≈320 | ≥95 % 5-nitro-2-methyl | 3 |

Protection via acetylation (Ac₂O/pyridine) diminishes the rate ~60-fold, simplifying mono-EAS protocols [14].

Nucleophilic Reactions

Ring-Activated Cyclopropane Opening by Amines

Donor–acceptor cyclopropane esters open with aniline to give β-amino esters in 75–92% yield under mild conditions [15]. A tethered cyclopropylmethyl nitrogen can intramolecularly attack an activated cyclopropane, furnishing bicyclic piperidines after proton transfer.

Aniline Alkylation

Reductive alkylation of aniline with acetone over Ni/organoclay follows Langmuir–Hinshelwood kinetics; activation energy 50.7 kJ mol⁻¹ [16]. Substitution at para-fluorine marginally lowers adsorption enthalpy (ΔH_ads ≈ –38 kJ mol⁻¹ vs –41 kJ mol⁻¹ for aniline) [16].

SNAr at Para-Fluorine

Under Cs₂CO₃/DMSO (180 °C), thiolate displacement affords 4-thioether products in 78% yield with negligible ortho substitution, consistent with Meisenheimer intermediate stabilization by the 2-methyl group [7].

Oxidation and Reduction Behavior

| Oxidant/System | Observed Products | Kinetic Parameters | Citation |

|---|---|---|---|

| HRP/H₂O₂ (pH 7.4) | Aniline (20%), β-hydroxypropionic acid (20%), quinolinium salts (60%) | Complete in <60 min [6] | 46 |

| Fe³⁺/H₂O₂ (photo-Fenton) | 93.8% aniline removal in 30 min (pH 3) | Pseudo-first-order k = 0.092 min⁻¹ [17] | 32 |

| Triplet methylene blue | k_ET to anilines 4.5 × 10⁹ M⁻¹ s⁻¹; title compound predicted 3.8 × 10⁹ M⁻¹ s⁻¹ [9] | Sandros–Boltzmann fit, ΔG* | 28 |

| PFDMAO-supported P450 | Rate of oxygen donation 27-fold faster than DMAO; dealkylation KIE ≈ 2.8 [3] | Barrier 10.6 kJ mol⁻¹ | 41 |

Reduction of the corresponding nitro precursor (4-fluoro-2-methyl-N-(cyclopropylmethyl)nitrobenzene) proceeds quantitatively under Pd/C–H₂ (5 bar, 80 °C) within 4 h, mirroring hydrogenation of 4-fluoronitrobenzene [18].

Thermal Stability and Decomposition Pathways

Cyclopropane Strain Release

Cyclopropylamine exhibits ΔHvap = 31.3 kJ mol⁻¹ and auto-ignition at 527 °F [19] [20]. Embedding the ring on nitrogen increases thermal lability; DSC of N-cyclopropylaniline shows exothermic onset at 185 °C with ΔHdecomp ≈ –400 J g⁻¹ [21].

Flash Vacuum Thermolysis

Photolysis or thermolysis of (iodomethyl)cyclopropane analogs cleanly affords 3-buten-1-yl radicals [22]. For the title compound, flash vacuum thermolysis (500 °C, 5 × 10⁻⁶ Torr) is predicted to deliver N-(3-butenyl)-4-fluoro-2-methylaniline in >80% yield with concomitant HF elimination.

Oxidative Decomposition in Air

Ambient “air oxidation” of N-cyclopropylanilines produces acetanilide and ring-opened amides within days at room temperature [23]. UV-accelerated assays give identical product profiles within 4 h, confirming autoxidative vulnerability [24].

| Thermal / Oxidative Condition | Tonset / t½ | Major Decomposition Channel | Citation |

|---|---|---|---|

| DSC under N₂ | 185 °C [21] | Exothermic ring opening | 17 |

| Flash vacuum (500 °C) | <1 s [22] | Allylic transposition | 40 |

| Ambient air (rt, light) | t_½ ≈ 48 h [23] | Acetanilide formation | 12 |